3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
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Properties
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(4-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O3S/c21-14-4-1-12(2-5-14)20-22-18(28-25-20)10-29-19-8-6-15(23-24-19)13-3-7-16-17(9-13)27-11-26-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDKVODOKPNPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H16BrN5O3S
- Molecular Weight : 436.32 g/mol
The compound features a benzodioxole moiety, a pyridazine core, and a sulfanyl group linked to an oxadiazole derivative. These structural components contribute to its diverse biological activities.
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in oncology and antimicrobial treatments.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives containing the oxadiazole moiety. For instance, compounds similar to the one have shown significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of this compound against various cancer types remains to be fully elucidated but is promising based on related compounds.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related oxadiazole derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Cell Proliferation : Compounds may interfere with DNA synthesis or repair mechanisms.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related studies.
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and benzodioxole moieties exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising activity:
- Cell Lines Tested :
- Mia PaCa-2 (pancreatic cancer)
- PANC-1 (pancreatic cancer)
- RKO (colorectal cancer)
- LoVo (colorectal cancer)
Antimicrobial Activity
The compound has also shown effectiveness against several microbial strains, indicating broad-spectrum antimicrobial properties:
- Tested Microbial Strains :
- Staphylococcus aureus
- Candida albicans
Evaluation Method
In vitro assays were performed using disk diffusion methods to determine minimum inhibitory concentration (MIC) values, which confirmed its antibacterial activity .
Pharmacological Activities
Beyond anticancer and antimicrobial effects, the compound's structure suggests potential applications in other areas:
- Anti-inflammatory Activity : The presence of the benzodioxole moiety may contribute to anti-inflammatory effects.
- Neuroprotective Properties : Some studies suggest that similar compounds can exhibit neuroprotective effects, although specific data for this compound is limited.
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of various derivatives of oxadiazole compounds, including the target compound. The results indicated that derivatives with similar structures significantly inhibited cell growth in Mia PaCa-2 cells by inducing apoptosis through caspase activation .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of several oxadiazole derivatives, the compound demonstrated a lower MIC against Staphylococcus aureus compared to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
